molecular formula C18H27N3O5S B5093654 1-[2-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide

1-[2-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide

Cat. No.: B5093654
M. Wt: 397.5 g/mol
InChI Key: UPHYCGXMPUBXNH-UHFFFAOYSA-N
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Description

1-[2-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. Its structure features a piperidine ring, a sulfonyl group, and a methoxy-dimethylphenyl moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent functional group modifications. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides under basic conditions.

    Functional Group Modifications:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

1-[2-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Pharmacology: The compound may be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Biochemistry: It can be used to investigate biochemical pathways and molecular interactions involving sulfonyl-containing compounds.

    Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[2-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group may play a crucial role in binding to these targets, while the piperidine ring and methoxy-dimethylphenyl moiety contribute to the overall binding affinity and specificity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-[2-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide can be compared with other sulfonyl-containing compounds, such as:

    N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate: This compound shares structural similarities but differs in its specific functional groups and overall molecular structure.

    Sulfonylureas: These compounds are commonly used in medicinal chemistry and have similar sulfonyl groups but differ in their overall structure and pharmacological properties.

Properties

IUPAC Name

1-[2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-12-9-15(26-4)16(10-13(12)2)27(24,25)20(3)11-17(22)21-7-5-14(6-8-21)18(19)23/h9-10,14H,5-8,11H2,1-4H3,(H2,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHYCGXMPUBXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C)CC(=O)N2CCC(CC2)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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